Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide
CAS No.: 57543-34-7
Cat. No.: VC18420330
Molecular Formula: C19H21BrClNO2
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57543-34-7 |
|---|---|
| Molecular Formula | C19H21BrClNO2 |
| Molecular Weight | 410.7 g/mol |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide |
| Standard InChI | InChI=1S/C19H20ClNO2.BrH/c1-12-16-11-19(23-3)18(22-2)10-14(16)9-15(21-12)8-13-6-4-5-7-17(13)20;/h4-7,10-11,15H,8-9H2,1-3H3;1H |
| Standard InChI Key | IGVBLOYYYISMEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=[NH+]C(CC2=CC(=C(C=C12)OC)OC)CC3=CC=CC=C3Cl.[Br-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 3,4-dihydroisoquinoline scaffold with the following substituents:
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1-Methyl group: Positioned at the nitrogen-containing ring.
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6,7-Dimethoxy groups: Electron-donating moieties on the aromatic ring.
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3-(o-Chlorobenzyl): An ortho-chlorinated benzyl group attached to the dihydroisoquinoline core.
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Hydrobromide counterion: Enhances solubility in polar solvents .
The IUPAC name, 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-ium; bromide, reflects this substitution pattern. The canonical SMILES string, CC1=[NH+]C(CC2=CC(=C(C=C12)OC)OC)CC3=CC=CC=C3Cl.[Br-], provides a machine-readable representation of its connectivity .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrClNO₂ |
| Molecular Weight | 410.7 g/mol |
| Solubility | Likely polar solvent-soluble |
| Stability | Stable under standard conditions |
The presence of methoxy groups increases lipophilicity, while the hydrobromide salt improves aqueous solubility. The ortho-chlorobenzyl moiety introduces steric hindrance, potentially affecting reactivity and binding interactions .
Synthesis and Purification
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous isoquinoline derivatives are synthesized through:
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Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with carbonyl compounds.
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N-Alkylation: Introduction of the methyl group at the 1-position.
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Benzyl Substitution: Attachment of o-chlorobenzyl via nucleophilic substitution or Friedel-Crafts alkylation.
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Salt Formation: Treatment with HBr to yield the hydrobromide .
A related synthesis for octahydrobenzo[h]isoquinolines involves oxazoline intermediates and cobalt boride reductions, suggesting potential adaptability for this compound .
Purification Techniques
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Recrystallization: From ethanol/water mixtures to isolate high-purity crystals.
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Column Chromatography: Using silica gel and dichloromethane/methanol gradients.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Dopamine Receptor Ligands: Structural similarity to known agonists .
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Anticancer Agents: Isoquinolines interfere with topoisomerase activity.
Material Science
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Fluorescent Probes: Methoxy groups enable π-π stacking in sensor designs .
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Polymer Additives: Bromide ions may act as flame retardants .
Research Gaps and Future Directions
Despite its promising features, critical gaps persist:
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